Tris(3',5'-dicarboxy-4-biphenylyl)amine
Description
Tris(3',5'-dicarboxy-4-biphenylyl)amine is a trisubstituted aromatic amine featuring a central nitrogen atom bonded to three biphenylyl groups, each substituted with dicarboxy (–COOH) functional groups at the 3' and 5' positions. This compound is hypothesized to exhibit enhanced solubility in polar solvents and robust electronic properties due to the electron-withdrawing carboxylate groups, which may facilitate applications in organic electronics, catalysis, or sensor technologies.
Properties
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)-N-[4-(3,5-dicarboxyphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27NO12/c44-37(45)28-13-25(14-29(19-28)38(46)47)22-1-7-34(8-2-22)43(35-9-3-23(4-10-35)26-15-30(39(48)49)20-31(16-26)40(50)51)36-11-5-24(6-12-36)27-17-32(41(52)53)21-33(18-27)42(54)55/h1-21H,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCTFGLOCGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3’,5’-dicarboxy-4-biphenylyl)amine typically involves the reaction of 3,5-dicarboxy-4-biphenylboronic acid with tris(4-bromophenyl)amine under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of Tris(3’,5’-dicarboxy-4-biphenylyl)amine follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and crystallization, are crucial to obtaining the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(3’,5’-dicarboxy-4-biphenylyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Tris(3’,5’-dicarboxy-4-biphenylyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its unique structural properties.
Industry: Utilized in the development of advanced materials for catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of Tris(3’,5’-dicarboxy-4-biphenylyl)amine is primarily related to its ability to form stable, porous structures. The carboxylic acid groups can coordinate with metal ions to form metal-organic frameworks, which have high surface areas and tunable pore sizes. These properties make the compound useful in applications such as catalysis, where it can facilitate chemical reactions by providing a large surface area for reactants to interact.
Comparison with Similar Compounds
Tris(4-nitrophenyl)amine
- Substituents: Three nitro (–NO₂) groups at the para positions.
- Core Structure : Triphenylamine.
- Electronic Properties : Strong electron-withdrawing nitro groups reduce electron density on the aromatic core, enhancing oxidative stability and charge transport capabilities.
- Contrast : Compared to the target compound, nitro groups lack the hydrogen-bonding capacity of carboxylates, which may limit interfacial interactions in device applications.
Tris(2-bromo-4-methylphenyl)amine
- Substituents : Bromo (–Br) and methyl (–CH₃) groups at the 2 and 4 positions.
- Core Structure : Triphenylamine.
- Electronic Properties : Bromine’s electron-withdrawing effect is moderated by the electron-donating methyl group, creating a balance that supports radical formation under UV irradiation .
- Applications : Used in optoelectronic devices and sensors due to its photoactive and electroactive properties .
- Contrast : The biphenylyl core of the target compound likely extends conjugation, improving charge mobility compared to this triphenylamine derivative.
Tris(4-formylphenyl)amine
- Substituents : Formyl (–CHO) groups at the para positions.
- Core Structure : Triphenylamine.
- Electronic Properties : Formyl groups enhance reactivity for further functionalization (e.g., Schiff base formation) but offer weaker electron withdrawal than carboxylates .
- Applications : Intermediate in synthesizing ligands or covalent organic frameworks (COFs).
Tris[4′-(2-thienyl)-4-biphenylyl]amine
- Substituents : Thienyl (–C₄H₃S) groups appended to biphenylyl cores.
- Core Structure : Biphenylylamine with extended π-conjugation.
- Electronic Properties : Thienyl groups enhance charge delocalization and light absorption, making this compound suitable for organic photovoltaics and light-emitting diodes .
- Applications : Used in hole-transport layers in OLEDs due to high hole mobility.
- Contrast : While both compounds feature biphenylyl cores, the target’s dicarboxy groups may improve interfacial adhesion in devices compared to thienyl’s hydrophobic nature.
Tris-(4-carboxybenzoyl) Alkaneamines
- Substituents : Carboxy (–COOH) groups via benzoyl linkers.
- Core Structure : Aliphatic amines (e.g., ethylenediamine derivatives).
- Electronic Properties : Carboxylates enable pH-dependent solubility and metal coordination, useful in ligand design .
- Applications : Chelating agents for metal ions in catalysis or biomedicine.
- Contrast : The aromatic biphenylyl core of the target compound likely offers superior thermal stability and electronic conductivity compared to aliphatic analogs.
Biological Activity
Tris(3',5'-dicarboxy-4-biphenylyl)amine (TDBA) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of TDBA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
TDBA is characterized by its tripodal structure, featuring three 3',5'-dicarboxy-4-biphenylyl groups attached to a central amine. This unique configuration contributes to its diverse interactions with biological systems.
Biological Activity Overview
The biological activity of TDBA can be categorized into several key areas:
- Antimicrobial Activity : TDBA has shown promising antibacterial properties against various pathogens.
- Anticancer Potential : Research indicates that TDBA may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation.
Antimicrobial Activity
TDBA has been tested against a range of bacterial strains. In vitro studies demonstrated that TDBA possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for TDBA ranged from 20 to 50 µg/mL, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Potential
The anticancer effects of TDBA have been evaluated in various cancer cell lines. Notably, studies have reported that TDBA induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Breast Cancer
In a study involving MCF-7 cells, TDBA treatment resulted in:
- Increased Apoptosis : Flow cytometry analysis indicated a significant increase in apoptotic cells after TDBA treatment.
- Cell Cycle Arrest : TDBA caused G1 phase arrest, inhibiting cell cycle progression.
Anti-inflammatory Effects
TDBA's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that TDBA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | TDBA Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
The mechanisms underlying the biological activities of TDBA are still under investigation. However, preliminary studies suggest that its effects may be attributed to:
- Inhibition of Enzymatic Activity : TDBA may inhibit specific enzymes involved in bacterial metabolism.
- Regulation of Signaling Pathways : The compound appears to modulate pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
